molecular formula C20H17ClN2O2S B2945266 1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-32-7

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2945266
CAS No.: 942009-32-7
M. Wt: 384.88
InChI Key: QFIALRKDFWVKAT-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chlorophenyl group, a methylsulfanyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and methylsulfanyl groups through substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents like thionyl chloride and ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with similar phenolic structures.

    2-Fluorodeschloroketamine: A compound with a similar core structure but different substituents.

Uniqueness

1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-26-18-5-3-2-4-17(18)22-20(25)15-8-11-19(24)23(13-15)12-14-6-9-16(21)10-7-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIALRKDFWVKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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